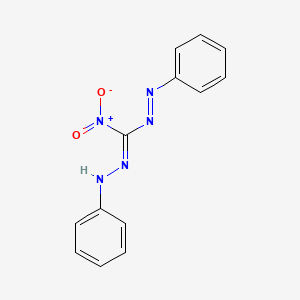

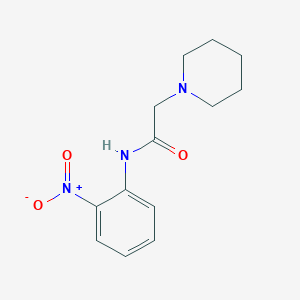

(Z,E)-3-nitro-1,5-diphenylformazan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z,E)-3-nitro-1,5-diphenylformazan, also known as NDF, is a yellow-colored compound that is widely used in scientific research applications. It is a formazan dye that has been used in various biochemical and physiological experiments due to its unique properties.

科学的研究の応用

Thermodynamics of Metal Complexation

Thermodynamics of Dissociation and Metal Complexation

The study by Shehatta and Kiwan (2001) explores the thermodynamic parameters for dissociation and complexation of 3-nitro-1,5-diphenylformazan with divalent metal ions. The research highlights how these parameters vary with metal ionic radius, electronegativity, ionization enthalpy, and enthalpy of hydration, following the Irving–Williams order of Mn<sup>2+</sup>, Fe<sup>2+</sup>, Co<sup>2+</sup>, Ni<sup>2+</sup>, Cu<sup>2+</sup>, and Zn<sup>2+</sup>. This suggests that the complexation process is enthalpy-driven, providing insights into the stability of these complexes, which is critical for applications in catalysis and environmental remediation (Shehatta & Kiwan, 2001).

Synthesis and Characterization

Synthesis and Characterization of 3-cyano- and 3-nitroformazans

Gilroy et al. (2008) detailed the synthesis of 3-nitroformazans and their structural characterization. The study provides insights into the formation of these compounds under various conditions and their isomeric states, which are crucial for designing ligands with specific electronic and structural properties for applications in coordination chemistry and materials science (Gilroy et al., 2008).

Spectroscopic Protocol for Superoxide Anion Radical

General Spectroscopic Protocol to Obtain the Concentration of the Superoxide Anion Radical

The work by Liu et al. (2009) discusses a method involving Nitro Blue Tetrazolium (NBT), which, upon reduction by superoxide, provides a way to quantify superoxide anion radicals. This protocol is vital for studying oxidative stress in biological systems and evaluating antioxidant efficacy (Liu et al., 2009).

Selective Oxidation of Aromatic Compounds

Selective Oxidation of Aromatic Compounds on Zeolites

Kustov et al. (2000) investigated the use of dehydroxylated ZSM-5 type zeolites for the selective oxidation of aromatic compounds to phenols and diphenols using nitrous oxide. This research has implications for the development of more efficient and selective catalysts in organic synthesis and industrial processes (Kustov et al., 2000).

Transition Metal Complexes

Transition Metal Complexes of 3-cyano- and 3-nitroformazans

Another study by Gilroy et al. (2008) describes the synthesis and characterization of transition metal complexes involving 3-nitroformazans. This work provides valuable information on the coordination chemistry of these ligands, which is useful for the development of new materials and catalysts (Gilroy et al., 2008).

特性

IUPAC Name |

N'-anilino-1-nitro-N-oxido-N-oxo-N-phenyliminomethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c19-18(20)13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H/b16-13-,17-15? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURUWJIOBITTCE-OVIREHMNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C(/N=NC2=CC=CC=C2)\[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816378 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z,E)-3-nitro-1,5-diphenylformazan | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chlorobenzo[d]oxazole-2,7-diamine](/img/structure/B2683806.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)

![4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2683815.png)

![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)

![ethyl 2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2683825.png)

![2-Chloro-1-[4-methyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B2683826.png)